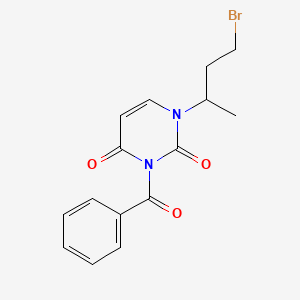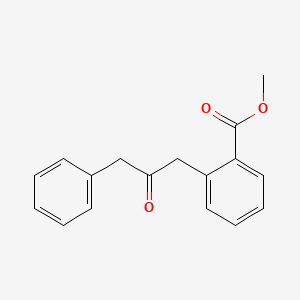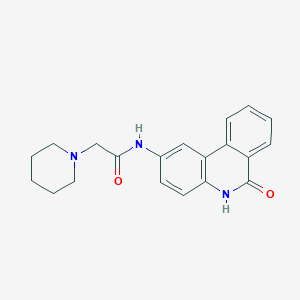
N-(6-oxo-5H-phenanthridin-2-yl)-2-piperidin-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-oxo-5H-phenanthridin-2-yl)-2-piperidin-1-ylacetamide is a complex organic compound with a molecular formula of C21H22N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxo-5H-phenanthridin-2-yl)-2-piperidin-1-ylacetamide typically involves the condensation of 6-oxo-5H-phenanthridine-2-carboxylic acid with piperidine and acetic anhydride. The reaction is carried out under reflux conditions, often in the presence of a catalyst such as pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(6-oxo-5H-phenanthridin-2-yl)-2-piperidin-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(6-oxo-5H-phenanthridin-2-yl)-2-piperidin-1-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of poly(ADP-ribose) polymerase (PARP).
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its PARP inhibitory activity.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of N-(6-oxo-5H-phenanthridin-2-yl)-2-piperidin-1-ylacetamide primarily involves the inhibition of poly(ADP-ribose) polymerase (PARP). This enzyme is crucial for DNA repair processes, and its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The compound binds to the catalytic domain of PARP, preventing its activity and thereby blocking the repair of single-strand breaks in DNA.
Comparison with Similar Compounds
Similar Compounds
- N-(6-oxo-5,6-dihydrophenanthridin-2-yl)-2-(dimethylamino)acetamide
- N-(5,6-dihydro-6-oxophenanthridin-2-yl)-2-(dimethylamino)acetamide
- N-(6-hydroxyphenanthridin-2-yl)-N,N-dimethylglycinamide
Uniqueness
N-(6-oxo-5H-phenanthridin-2-yl)-2-piperidin-1-ylacetamide stands out due to its specific structural features, such as the presence of a piperidine ring, which imparts unique chemical properties and biological activities. Its ability to inhibit PARP with high specificity makes it a valuable compound in cancer research and potential therapeutic applications.
Properties
CAS No. |
344458-23-7 |
|---|---|
Molecular Formula |
C20H21N3O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(6-oxo-5H-phenanthridin-2-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C20H21N3O2/c24-19(13-23-10-4-1-5-11-23)21-14-8-9-18-17(12-14)15-6-2-3-7-16(15)20(25)22-18/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,21,24)(H,22,25) |
InChI Key |
JMTZZEWOSLTCAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC3=C(C=C2)NC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


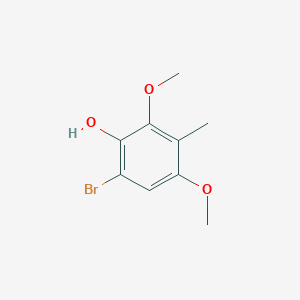
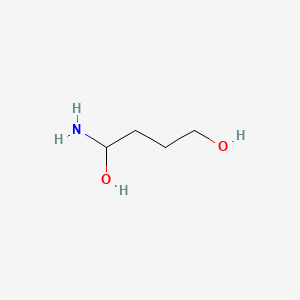
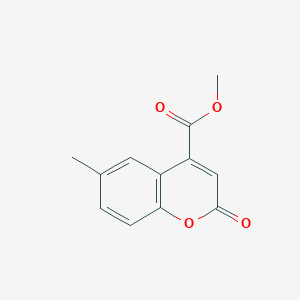
![Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate](/img/structure/B14255606.png)

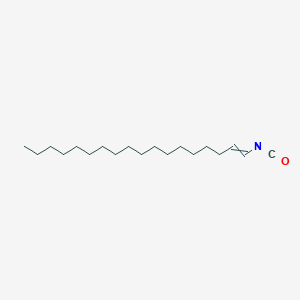
![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)

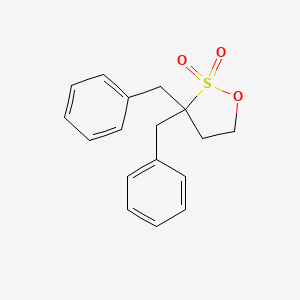
![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
